Etoposide phosphate (disodium)

Description

Overview of Topoisomerase II Inhibitors and Their Preclinical Significance

Topoisomerase II inhibitors are a critical class of anticancer agents that target topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. nih.govnih.govwikipedia.org These enzymes function by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA strand to resolve topological problems like supercoils and catenanes. nih.govwikipedia.org Inhibitors of topoisomerase II, such as etoposide (B1684455), act by stabilizing the covalent complex between the enzyme and the cleaved DNA. researchgate.net This action prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which in turn triggers cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net

The preclinical significance of topoisomerase II inhibitors is immense. They are fundamental tools in cancer research to study DNA repair mechanisms, cell cycle checkpoints, and apoptotic pathways. nih.govscience.gov The induction of DNA damage by these inhibitors allows researchers to investigate the cellular responses to genotoxic stress. Furthermore, preclinical studies continuously explore the synergistic potential of topoisomerase II inhibitors with other anticancer agents, such as DNA repair inhibitors, to enhance therapeutic efficacy. nih.gov The investigation of resistance mechanisms to these drugs in various cancer cell lines is another crucial area of preclinical research. iiarjournals.org

Rationale for Prodrug Development of Etoposide: Overcoming Preclinical Formulation and Bioavailability Challenges

Etoposide, despite its effectiveness, presents significant formulation challenges due to its poor water solubility. researchgate.netlgcstandards.com This lipophilic nature necessitates the use of solubilizing agents like polysorbate 80 and polyethylene (B3416737) glycol in its intravenous formulations, which can be associated with adverse effects. acs.orgbccancer.bc.ca Furthermore, the oral bioavailability of etoposide is highly variable, ranging from 25% to 75%, which complicates consistent therapeutic outcomes. wikipedia.org

To address these shortcomings, the development of a water-soluble prodrug was a logical step. A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. The primary rationale for developing etoposide phosphate (B84403) was to create a more soluble derivative that could be formulated in an aqueous solution, thereby eliminating the need for problematic excipients. iarc.frnih.gov It was hypothesized that a water-soluble prodrug would lead to more predictable absorption and improved bioavailability after oral administration. rug.nlpsu.edu In preclinical studies, various ester prodrugs of etoposide were synthesized and evaluated for their aqueous solubility and cytotoxic effects, with the phosphate ester emerging as a promising candidate. mdpi.com

Historical Trajectory and Evolution of Etoposide Phosphate (Disodium) in Preclinical Drug Discovery

The journey of etoposide itself began with the semi-synthetic modification of podophyllotoxin, a natural product from the mayapple plant. lgcstandards.comnih.gov Etoposide was first synthesized in 1966 and approved for medical use in the United States in 1983. wikipedia.org The limitations of etoposide's formulation spurred further research into developing a more soluble version. nih.gov

In the 1990s, etoposide phosphate (initially referred to as BMY-40481) was developed as a water-soluble prodrug. nih.govmedchemexpress.com Preclinical and early clinical studies focused on its conversion to etoposide in the body. It was discovered that after administration, etoposide phosphate is rapidly and completely converted to the active drug, etoposide, by endogenous phosphatases present in the blood. iarc.frnih.govnih.gov This rapid conversion ensures that the pharmacological activity is essentially that of etoposide. A significant amount of preclinical research was dedicated to comparing the pharmacokinetics of etoposide administered as the phosphate prodrug versus the conventional formulation. psu.edunih.gov Studies in animal models and subsequently in humans confirmed that equimolar doses of etoposide phosphate and etoposide resulted in equivalent plasma concentrations of etoposide. iarc.frnih.gov

Current Research Landscape and Academic Interest in Etoposide Phosphate (Disodium)

Current academic interest in etoposide phosphate (disodium) continues, although the focus has shifted. While initial research was centered on its pharmacokinetic advantages, contemporary studies often utilize it as a reliable tool for delivering etoposide in preclinical models. Its water solubility makes it easier to handle and administer in in vitro and in vivo experiments. nih.gov

Recent research explores novel drug delivery systems and combination therapies involving etoposide, where etoposide phosphate can serve as a convenient starting material. For instance, researchers are investigating nanoparticle-based formulations to further enhance the delivery and targeting of etoposide to tumor cells. science.gov There is also ongoing interest in understanding the molecular mechanisms of resistance to etoposide and how to overcome them, with etoposide phosphate being used in these preclinical models. medchemexpress.com Furthermore, the potential of etoposide and its prodrug in treating a wider range of cancers and in combination with newer targeted therapies remains an active area of investigation. diva-portal.org

Interactive Data Table: Properties of Etoposide and its Prodrug

| Compound | Water Solubility | Key Preclinical Research Focus |

|---|---|---|

| Etoposide | Poor researchgate.netlgcstandards.com | Mechanism of action, resistance, combination therapies researchgate.netiiarjournals.org |

| Etoposide Phosphate (Disodium) | High acs.org | Bioavailability, pharmacokinetics, formulation advantages rug.nlpsu.edunih.gov |

Structure

3D Structure of Parent

Properties

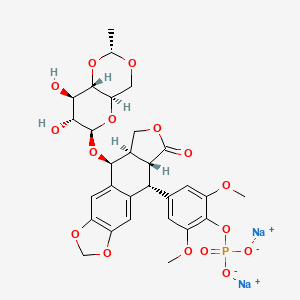

Molecular Formula |

C29H31Na2O16P |

|---|---|

Molecular Weight |

712.5 g/mol |

IUPAC Name |

disodium;[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] phosphate |

InChI |

InChI=1S/C29H33O16P.2Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);;/q;2*+1/p-2/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+;;/m1../s1 |

InChI Key |

WCOHVOKFXMNYJU-XIYZZTPRSA-L |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+] |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Etoposide Phosphate Disodium

Synthetic Pathways for Etoposide (B1684455) Phosphate (B84403) (Disodium)

The synthesis of etoposide phosphate, a semi-synthetic derivative of podophyllotoxin, is a multi-step process designed to enhance the water solubility of its parent compound, etoposide. The core of the synthesis involves the regioselective phosphorylation of the 4'-hydroxyl group on the etoposide molecule, followed by conversion to its disodium (B8443419) salt form.

Precursor Synthesis: Advanced Methodologies for Etoposide Preparation

The foundational precursor for etoposide is podophyllotoxin, a naturally occurring lignan (B3055560) extracted from the rhizome of the mayapple plant, Podophyllum peltatum. The semi-synthetic process to create etoposide involves modification of this natural product. A key intermediate in many synthetic routes is 4'-demethylepipodophyllotoxin (B1664165), which serves as the aglycone moiety for subsequent glycosylation.

Advanced methodologies for precursor synthesis include:

Total Biosynthesis: An innovative approach involves engineering the biosynthetic pathway for the etoposide aglycone in a plant chassis like tobacco. This method has successfully produced late-stage precursors, such as (−)-deoxypodophyllotoxin, at concentrations up to 4.3 mg/g of dry plant weight, offering a potential alternative to reliance on mayapple extraction.

Phosphorylation Strategies for Etoposide Phosphate Ester Formation

The critical step in converting etoposide to its phosphate prodrug is the selective esterification of the phenolic 4'-hydroxyl group. Various strategies have been developed to achieve this with high yield and selectivity.

Direct Phosphorylation: This method involves the direct reaction of etoposide with a phosphorylating agent, such as phosphoryl chloride (POCl₃), in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) or triethylamine (B128534) in an appropriate solvent like acetonitrile (B52724). This approach regioselectively yields the 4'-phosphate ester.

Protected Phosphorylating Agents: To enhance yield and minimize side reactions, phosphorylating agents with protecting groups are frequently employed.

Diphenyl Chlorophosphate: This reagent reacts with etoposide to form a stable 4'-diphenyl phosphate intermediate. The phenyl protecting groups are subsequently removed via catalytic hydrogenation, typically using a platinum oxide (PtO₂) catalyst, to yield the final phosphate ester with high efficiency (94%).

Dibenzyl Phosphite (B83602): In another key strategy, 4'-demethylepipodophyllotoxin is first phosphorylated using dibenzyl phosphite and DIEA. This creates a dibenzyl phosphate ester on the aglycone. This intermediate is then coupled with a protected sugar moiety. The benzyl (B1604629) protecting groups are conveniently removed in the final step of the synthesis through hydrogenolysis over a palladium on carbon (Pd/C) catalyst.

A summary of common phosphorylation reagents and their reported yields is presented below.

| Phosphorylation Strategy | Reagent(s) | Key Intermediate | Deprotection/Final Step | Reported Yield |

| Direct Phosphorylation | POCl₃, Diisopropylethylamine | Dichlorophosphoryl ester | Hydrolysis with NaHCO₃ | 36% |

| Protected Phosphorylation | Diphenyl Chlorophosphate | 4'-Diphenyl phosphate | Catalytic Hydrogenation (PtO₂) | 94% (for hydrogenation step) |

| Protected Phosphorylation (on precursor) | Dibenzyl Phosphite, DIEA | 4'-Dibenzyl phosphate ester of aglycone | Catalytic Hydrogenolysis (Pd/C) | 54.6% (overall yield from precursor) |

Salt Formation Mechanisms: Disodium Salt Synthesis and Optimization

The conversion of etoposide phosphate to its highly water-soluble disodium salt is typically the final step in the synthesis. This is an acid-base reaction where the acidic phosphate group is neutralized. The most common method involves treating the etoposide phosphate free acid or its chlorinated intermediate with an aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate acts as a base, deprotonating the phosphoric acid moiety and allowing for the formation of the disodium salt upon purification and isolation, often through lyophilization to produce a stable powder.

Stereochemical Control and Purity in Etoposide Phosphate (Disodium) Synthesis

Maintaining the correct stereochemistry is vital, as the biological activity of etoposide and its derivatives is highly dependent on their three-dimensional structure. The glycosidic linkage between the aglycone and the sugar moiety must be in the β-configuration for optimal activity.

Synthetic strategies have been developed to ensure high stereoselectivity. One efficient synthesis reports a completely diastereoselective, one-pot crystallization of the coupled product, which simplifies purification. Another route that utilizes a tetrabenzylated intermediate allows for purification via recrystallization from methanol (B129727) or acetonitrile, yielding substantially the pure C-1''-β anomer. Purity of the final product is typically ensured through standard purification techniques such as crystallization and chromatography.

Development of Novel Synthetic Routes for Etoposide Phosphate (Disodium) and Analogues

Research continues to focus on developing more efficient and versatile synthetic routes. One notable advancement involves reversing the traditional order of synthesis. In this route, the phosphate group is placed on the 4′-demethylepipodophyllotoxin precursor before it is coupled with the sugar moiety. This strategy employs benzyl ether protecting groups on both the phosphate and the sugar, allowing for their simultaneous removal in a single, final deprotection step, which significantly improves process efficiency.

Furthermore, the synthesis of analogues is an active area of research to improve the therapeutic profile of etoposide. For instance, halogenated analogues have been synthesized by introducing halogens at the C-2' position via electrophilic aromatic halogenation. These modifications are intended to alter the metabolic stability of the compound.

Characterization of Synthetic Intermediates and Final Etoposide Phosphate (Disodium) Product

Thorough characterization of all intermediates and the final etoposide phosphate (disodium) product is essential to confirm identity, purity, and stability. A combination of analytical techniques is employed for this purpose.

The final product is typically a white to off-white, lyophilized, crystalline powder.

Key Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing purity and monitoring the progress of reactions. Stability-indicating methods, often using C18 reverse-phase columns, can effectively separate the active compound from any impurities or degradation products.

Mass Spectrometry (MS): MS provides definitive structural confirmation by determining the molecular weight of the compound and its fragments. Techniques such as electrospray ionization are used for their high sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the detailed chemical structure of the final product and key intermediates, confirming that the desired stereochemistry and connectivity have been achieved.

Melting Point: The melting point is a physical property used to characterize the final solid product and can be an indicator of purity.

A summary of the key properties and characterization data for Etoposide Phosphate is provided in the table below.

| Property | Value/Description |

| Chemical Formula | C₂₉H₃₃O₁₆P |

| Molecular Weight | 668.54 g/mol |

| Appearance | White to off-white powder |

| Primary Analytical Methods | HPLC, Mass Spectrometry, NMR |

| Solubility | Water-soluble |

Spectroscopic and Chromatographic Validation of Synthetic Steps

The synthesis of etoposide phosphate (disodium) requires rigorous analytical monitoring to ensure the reaction proceeds to completion, to characterize intermediates, and to confirm the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose. google.com

During synthesis, HPLC is used to monitor the disappearance of starting materials and the formation of products. For instance, in the convergent synthesis strategy, the coupling reaction between 4'-demethylepipodophyllotoxin-4'-phosphate dibenzyl ester and the protected glucopyranose is monitored by HPLC to determine the reaction endpoint. google.com The method is crucial for identifying the presence of intermediates and potential byproducts, allowing for optimization of reaction conditions.

Validated HPLC-UV methods are used for the final quality control analysis of etoposide and its derivatives. researchgate.net A typical analysis is performed in isocratic or gradient mode using a reverse-phase C18 column. researchgate.netresearchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or dilute acetic acid. researchgate.netnih.gov Ultraviolet (UV) detection is commonly set at a wavelength where etoposide and its phosphate ester exhibit strong absorbance, such as 285 nm. researchgate.net The method must be validated for linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. researchgate.net

In addition to chromatography, mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is essential for the structural confirmation of intermediates and the final etoposide phosphate. nih.gov High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which help in determining the elemental composition of the synthesized molecules and identifying any degradation products that may have formed during synthesis or storage. nih.gov

While detailed spectroscopic data for each synthetic intermediate is often proprietary, standard spectroscopic techniques are implicitly used for full characterization. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ³¹P NMR are used to confirm the structure of the intermediates and the final product. ³¹P NMR is particularly important for confirming the formation of the phosphate ester and its chemical environment.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups, such as hydroxyl (O-H), carbonyl (C=O), and phosphate (P=O) stretches, confirming the structural changes occurring at each step of the synthesis.

Table 2: Example of HPLC Conditions for Etoposide Analysis

Table 3: Chemical Compounds Mentioned

Prodrug Design Principles and Biotransformation Mechanisms

Theoretical Frameworks of Prodrug Design Applied to Etoposide (B1684455) Phosphate (B84403) (Disodium)

The development of etoposide phosphate is a classic example of the prodrug approach aimed at improving the physicochemical properties of a parent drug. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion in the body to release the active parent drug. bccancer.bc.ca

Solubility Enhancement Strategies for Parental Etoposide

A significant limitation in the clinical use of etoposide is its low aqueous solubility, which complicates its intravenous formulation. tandfonline.comnih.gov The commercial intravenous formulation of etoposide requires a mixture of organic co-solvents, including polysorbate 80, ethanol (B145695), and benzyl (B1604629) alcohol, to achieve the necessary concentration. bccancer.bc.catandfonline.com These excipients have been associated with adverse effects such as hypotension and hypersensitivity reactions. bccancer.bc.ca

To address this, etoposide phosphate was designed as a water-soluble ester of etoposide. bccancer.bc.ca The addition of a phosphate group to the etoposide molecule significantly increases its polarity and, consequently, its solubility in aqueous solutions. nih.gov This strategy eliminates the need for the problematic co-solvents required for the parenteral administration of etoposide, allowing for a simpler aqueous-based formulation. nih.govbccancer.bc.ca The improved water solubility of the prodrug facilitates easier and potentially safer intravenous administration. nih.gov

Pharmacokinetic Modulation through Prodrug Design in Preclinical and Clinical Models

The design of etoposide phosphate as a prodrug was intended to deliver the active moiety, etoposide, efficiently after administration. Etoposide phosphate itself is a transient compound in the bloodstream, designed for rapid and complete conversion to etoposide. nih.govbccancer.bc.ca

Pharmacokinetic studies have demonstrated that etoposide phosphate is quickly hydrolyzed to etoposide in vivo. nih.gov Following intravenous administration, etoposide phosphate concentrations peak and then decline rapidly, with a reported terminal half-life of approximately 7 minutes. nih.gov Concurrently, etoposide concentrations rise, reaching their peak within minutes of the prodrug's administration, indicating a swift and efficient bioactivation process. nih.govnih.gov The major circulating moiety in the plasma is etoposide, with the ratio of etoposide phosphate to etoposide being very low. nih.gov This rapid conversion ensures that the systemic exposure is predominantly to the active drug, etoposide, behaving almost as if etoposide itself were administered intravenously in a soluble form. nih.gov

Below is a table summarizing key pharmacokinetic parameters from a clinical study following a 5-minute infusion of etoposide phosphate.

| Parameter | Etoposide Phosphate | Etoposide (from Prodrug) |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~5 minutes | ~7-8 minutes |

| Terminal Half-life (t1/2) | ~7 minutes | ~6-9 hours |

This table presents generalized data from a study involving a 5-minute infusion schedule. nih.gov

Enzymatic Hydrolysis and Bioactivation of Etoposide Phosphate (Disodium)

The conversion of the etoposide phosphate prodrug into its active cytotoxic form, etoposide, is a critical step that is mediated by endogenous enzymes.

Identification and Characterization of Enzymes Responsible for Prodrug Conversion (e.g., Alkaline Phosphatases)

The bioactivation of etoposide phosphate is facilitated by the enzymatic cleavage of its phosphate group. researchgate.net The primary enzymes responsible for this hydrolysis are alkaline phosphatases (ALPs). researchgate.netgoogle.comnih.gov ALPs are a group of ubiquitous membrane-bound enzymes that catalyze the hydrolysis of phosphate monoesters at basic pH values. nih.gov These enzymes are widely distributed throughout the body, including in plasma, bone, liver, and the intestines, which ensures the rapid and widespread conversion of the prodrug following systemic administration. nih.govd-nb.info The ability of alkaline phosphatases to efficiently dephosphorylate substrates like etoposide phosphate makes them ideal activators for this type of prodrug system. nih.gov

Kinetics of Prodrug Hydrolysis in Biological Matrices (e.g., Plasma, Tissue Homogenates from Preclinical Models)

The kinetics of etoposide phosphate hydrolysis are characterized by a rapid conversion rate in biological matrices. Studies have shown that the conversion to etoposide is both rapid and complete in plasma. nih.govbccancer.bc.ca The time to reach maximum plasma concentration of etoposide corresponds closely to the end of the intravenous infusion of the prodrug, highlighting the swiftness of the enzymatic reaction. nih.gov

The rapid conversion is reflected in the very short plasma half-life of the prodrug. nih.gov This efficient hydrolysis ensures that the prodrug does not accumulate and that the therapeutic effect is mediated by the released etoposide. In preclinical models, such as studies using rat plasma, the stability of etoposide itself can be limited over several hours, but the initial release from a prodrug form is designed to be immediate. tandfonline.com

The table below summarizes the kinetic profile of etoposide phosphate conversion.

| Matrix | Observation | Kinetic Parameter |

|---|---|---|

| Human Plasma | Rapid and complete conversion to etoposide | Prodrug t1/2: ~7 minutes nih.gov |

| Human Plasma | Mean etoposide phosphate/etoposide Cmax and AUCinf ratios were ≤0.08 and 0.003, respectively | Indicates the major circulating moiety is etoposide nih.gov |

Influence of Enzyme Isoforms and Their Distribution on Prodrug Activation

There are several isoforms of alkaline phosphatase, with their expression varying by tissue. nih.gov The main non-tissue-specific ALP is found in the liver, bone, and kidney, while other isoforms are specific to the intestine, placenta, and germ cells. nih.gov The broad distribution of tissue-nonspecific alkaline phosphatase contributes to the systemic conversion of etoposide phosphate. d-nb.info

The overexpression of certain ALP isoforms in pathological conditions, such as in some cancer cells, presents a potential for targeted activation of the prodrug. researchgate.netnih.gov For instance, gene therapy strategies have explored transducing cancer cells with the gene for intestinal alkaline phosphatase to enhance the local conversion of etoposide phosphate to etoposide, thereby increasing the cytotoxic effect specifically at the tumor site. nih.gov This suggests that the differential expression and activity of ALP isoforms between tumor and normal tissues could be exploited to improve the therapeutic index of the drug. researchgate.netnih.gov

Factors Governing Etoposide Phosphate (Disodium) Stability and Bioconversion

The stability of the etoposide phosphate prodrug is crucial for its formulation and administration, while its rapid bioconversion is essential for its therapeutic activity.

Detailed studies specifically outlining the pH-rate profile for the hydrolysis of etoposide phosphate (disodium) are not extensively available in the public literature. However, information regarding the stability of its active metabolite, etoposide, suggests that the molecule is most stable in acidic conditions. For etoposide, the optimal pH range for stability is between 4 and 5. In aqueous solutions, etoposide is most stable at a pH of 5.0. It is plausible that the phosphate ester prodrug would also exhibit sensitivity to pH, with hydrolysis rates likely increasing in more acidic or alkaline conditions. The chemical stability of etoposide phosphate in common infusion fluids has been evaluated. In solutions of 5% dextrose and 0.9% sodium chloride, little to no loss of etoposide phosphate was observed over extended periods, indicating good stability under these conditions. One study showed a maximum loss of 6% to 7% after 31 days of storage at 23°C in bacteriostatic water for injection.

Table 1: Stability of Etoposide Phosphate in Various Intravenous Solutions

| Concentration of Etoposide (as phosphate) | Solution | Storage Temperature | Duration | Drug Loss | Reference |

|---|---|---|---|---|---|

| 0.1 and 10 mg/mL | 5% Dextrose Injection | 4°C and 23°C | 31 days | Little to no loss | |

| 0.1 and 10 mg/mL | 0.9% Sodium Chloride Injection | 4°C and 23°C | 31 days | Little to no loss | |

| 10 and 20 mg/mL | Bacteriostatic Water for Injection | 4°C | 31 days | <4% | |

| 10 and 20 mg/mL | Bacteriostatic Water for Injection | 23°C | 31 days | 6-7% | |

| 0.1 and 10 mg/mL | 5% Dextrose Injection | 32°C | 7 days | Physically and chemically stable | |

| 0.1 and 10 mg/mL | 0.9% Sodium Chloride Injection | 32°C | 7 days | Physically and chemically stable |

Compartmental Biotransformation Modeling of Etoposide Phosphate (Disodium) to Etoposide

The biotransformation of etoposide phosphate to etoposide is characterized by its rapidity and completeness following intravenous administration. Numerous pharmacokinetic studies have reported that the conversion is so extensive and swift that it is difficult to accurately measure the concentration of the prodrug in the plasma for a sufficient duration to estimate its pharmacokinetic parameters. Consequently, the development of a detailed compartmental biotransformation model that describes the conversion of etoposide phosphate to etoposide has been challenging and is not well-documented in the scientific literature.

The available pharmacokinetic data predominantly focuses on the resulting concentrations of the active drug, etoposide. These studies consistently show that the administration of etoposide phosphate leads to plasma concentrations and an area under the concentration-time curve (AUC) for etoposide that are bioequivalent to the administration of an equimolar dose of etoposide itself. For instance, one study reported that the mean bioavailability of etoposide from etoposide phosphate was 107% based on the AUC. This rapid and complete conversion essentially means that from a modeling perspective, the administration of etoposide phosphate can be considered as a direct administration of etoposide. Therefore, pharmacokinetic models for etoposide, which typically describe its disposition as a biphasic process, are used to characterize its behavior following the administration of the prodrug.

Table 2: Pharmacokinetic Parameters of Etoposide Following Administration of Etoposide Phosphate and Etoposide

| Parameter | Etoposide Phosphate Administration | Etoposide Administration | Reference |

|---|---|---|---|

| Etoposide Cmax (µg/mL) | Not statistically different | Not statistically different | |

| Etoposide AUC (µg·hr/mL) | 168.3 ± 48.2 | 156.7 ± 43.4 | |

| Etoposide Terminal Half-life (hours) | ~7 | ~7 | |

| Etoposide Total Systemic Clearance (mL/min/m²) | ~17 | ~17 | |

| Etoposide Volume of Distribution (L/m²) | ~7 | ~7 |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.

Pharmacokinetics and Distribution Studies in Preclinical Models

Preclinical Pharmacokinetic Profiles of Etoposide (B1684455) Phosphate (B84403) (Disodium)

The in vivo behavior of etoposide phosphate is characterized by its swift conversion to etoposide, which then dictates the systemic exposure and subsequent distribution.

Preclinical studies in various animal models have demonstrated the rapid and extensive conversion of etoposide phosphate to etoposide, leading to systemic exposure to the active drug. In a study involving a rabbit model, transdermal administration of etoposide phosphate resulted in quantifiable plasma concentrations of both the prodrug and etoposide. nih.gov The exposure in plasma was found to increase proportionally with the applied current density during iontophoresis. nih.gov

Following intravenous administration in animal models, etoposide phosphate is so rapidly converted that the prodrug is often undetectable in plasma shortly after administration. nih.gov The systemic exposure, therefore, is primarily that of etoposide. In rats, the pharmacokinetic profile of etoposide following intravenous administration is biphasic, with a rapid initial distribution phase followed by a slower elimination phase. tandfonline.comnih.gov

| Pharmacokinetic Parameters of Etoposide in Sprague-Dawley Rats | |

| Parameter | Value |

| Distribution Half-Life (t½α) | 6.6 minutes |

| Elimination Half-Life (t½β) | 92 minutes |

| Clearance | 47 ml/min/kg |

This table presents the pharmacokinetic parameters of etoposide in Sprague-Dawley rats following intravenous administration. tandfonline.com

Due to its rapid conversion, the tissue distribution of etoposide phosphate is essentially the distribution of etoposide. Studies in rats have shown that after intravenous administration, etoposide distributes to various tissues. The highest concentrations of etoposide are typically found in the lungs, liver, and spleen. tandfonline.com Etoposide has also been shown to have poor penetration into the cerebrospinal fluid. fda.gov

The oral bioavailability of etoposide, after administration of etoposide phosphate, has been investigated in preclinical models. In tumor-bearing dogs, the oral bioavailability of etoposide was found to be low and highly variable, with a median of 13.4%. nih.gov

| Tissue Distribution of Etoposide in Male Sprague-Dawley Rats (3 hours post-administration) | |

| Tissue | Percentage of Administered Dose |

| Lungs | ~1.5% |

| Liver | ~15% |

| Spleen | ~3.5% |

This table illustrates the percentage of the administered dose of etoposide found in select tissues of male Sprague-Dawley rats 3 hours after intravenous administration. tandfonline.com

The penetration of etoposide into tissues and its accumulation within cells are critical for its cytotoxic activity. Etoposide concentrations have been found to be higher in normal lung tissue than in lung metastases. fda.gov The intracellular uptake of etoposide is a key step in its mechanism of action, which involves the inhibition of topoisomerase II. frontiersin.org Studies using nanoparticle formulations of etoposide have suggested that these carriers can enhance intracellular accumulation and therapeutic efficacy. frontiersin.org

Metabolism and Excretion Pathways of Etoposide Phosphate (Disodium) and Its Derivatives

The metabolism and excretion of etoposide phosphate are dominated by the pathways responsible for the elimination of its active form, etoposide.

Following the rapid dephosphorylation of etoposide phosphate to etoposide, the latter undergoes further metabolism. The primary metabolic pathways for etoposide include O-demethylation of the dimethoxyphenol ring, which is mediated by the CYP450 3A4 isoenzyme, leading to the formation of a catechol metabolite. bms.com Another significant metabolite is the hydroxy acid derivative, formed by the opening of the lactone ring. bms.com Glucuronide and sulfate (B86663) conjugates of etoposide are also formed and excreted in the urine. bms.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Models

The relationship between drug exposure (pharmacokinetics) and pharmacological effect (pharmacodynamics) is crucial for optimizing anticancer therapy. In preclinical settings, PK/PD modeling for etoposide has focused on correlating its concentration in plasma and, more critically, within tumor tissue to its antitumor activity.

A significant challenge in cancer chemotherapy is that plasma drug concentrations may not accurately reflect the concentration at the site of action—the tumor. nih.govunipv.it Studies in preclinical models, such as the Walker-256 tumor-bearing rat model, have been instrumental in exploring this relationship. In one such study, a population PK/PD model was developed to link etoposide concentrations—both total in plasma and free concentrations within the tumor—to the inhibition of solid tumor growth. nih.gov

The research utilized a modified Simeoni Tumor Growth Inhibition (TGI) model, which incorporated an Emax function to account for the concentration-dependent potency of the drug. nih.gov This model was effective in describing the schedule-dependent antitumor effects of etoposide. A key finding was that the model's maximal potency parameter (k2max) was significantly higher when based on free intratumoral concentrations compared to total plasma concentrations. nih.govunipv.it This indicates that the concentration of etoposide freely available within the tumor is a more direct and potent driver of the tumor growth inhibitory effect than the total concentration circulating in the blood. unipv.it These findings underscore the importance of understanding drug penetration into the tumor to better predict therapeutic efficacy. nih.gov

Table 1: PK/PD Model Parameters for Etoposide in Walker-256 Tumor-Bearing Rats

| Parameter | Description | Value (Based on Total Plasma Conc.) | Value (Based on Free Intratumoral Conc.) |

|---|---|---|---|

| k1 | Tumor Growth Rate (day-1) | 0.45 | 0.45 |

| k2max | Maximal Potency (mL·µg-1·day-1) | 12.6 | 25.8 |

| EC50 | Concentration for 50% of k2max (µg·mL-1) | 0.14 | 0.03 |

| λ1 | Linear Growth Rate (day-1) | 0.17 | 0.17 |

Influence of Drug Transporters on Etoposide Phosphate (Disodium) Pharmacokinetics in Preclinical Systems

The pharmacokinetics of etoposide are significantly influenced by various drug transporters, which are membrane proteins that regulate the influx and efflux of substances across cell membranes. Key transporters affecting etoposide belong to the ATP-binding cassette (ABC) superfamily, including P-glycoprotein (P-gp/ABCB1) and several Multidrug Resistance-Associated Proteins (MRPs/ABCCs). nih.govclinpgx.org

Preclinical studies using knockout mouse models have been pivotal in dissecting the specific roles of these transporters. nih.gov Research in mice lacking the genes for P-gp (Abcb1a/1b), MRP2 (Abcc2), and MRP3 (Abcc3) revealed their distinct and sometimes overlapping functions in etoposide disposition. P-gp was found to restrict the oral uptake of etoposide and facilitate its excretion across the intestinal wall. nih.gov MRP2 was shown to be the primary transporter responsible for the hepatobiliary excretion of etoposide. Interestingly, in mice lacking MRP2, the liver and plasma concentrations of etoposide did not increase. Instead, the body compensated by increasing the hepatic formation of etoposide glucuronide, which was then secreted into the blood by MRP3 and subsequently eliminated via the urine. nih.gov

These preclinical findings demonstrate a complex interplay between different transporters in the elimination of etoposide. This functional redundancy suggests that while variations in the activity of a single transporter can alter pharmacokinetic parameters, the body has compensatory mechanisms that may protect against excessive drug exposure. nih.gov In vitro studies have also confirmed the role of these transporters; for example, the protein expression level of MRP1 has been inversely correlated with etoposide sensitivity in stomach cancer cell lines. nih.gov

Table 2: Role of ABC Transporters on Etoposide Pharmacokinetics in Knockout Mouse Models

| Transporter (Gene) | Primary Location of Action | Observed Function in Preclinical Model |

|---|---|---|

| P-glycoprotein (P-gp/Abcb1) | Gut Wall | Restricts oral uptake and mediates intestinal excretion. nih.gov |

| MRP2 (Abcc2) | Liver (Bile Canaliculus) | Mediates hepatobiliary excretion of etoposide. nih.gov |

| MRP3 (Abcc3) | Liver (Basolateral Membrane) | Mediates efflux of etoposide glucuronide from liver to blood circulation as a compensatory pathway when MRP2 is absent. nih.gov |

| MRP1 (Abcc1) | Tumor Cells | Contributes to etoposide efflux from cancer cells, conferring resistance. clinpgx.orgnih.gov |

Population Pharmacokinetic Modeling in Preclinical Species

Population pharmacokinetic (popPK) modeling is a powerful tool used to quantify the typical pharmacokinetic behavior of a drug and the variability in that behavior within a population of subjects. In preclinical research, popPK models for etoposide have been developed to provide a more comprehensive understanding of its distribution, particularly its penetration into solid tumors. nih.gov

A study in Walker-256 tumor-bearing Wistar rats used a popPK approach to simultaneously model the concentration-time profiles of etoposide in both plasma (total concentration) and within two different regions of the tumor (free concentration). nih.gov Microdialysis was employed to sample the unbound, pharmacologically active drug from the tumor's central and peripheral areas. The analysis revealed that etoposide penetration was significantly higher in the tumor periphery compared to its center. nih.gov

A four-compartment model was successfully developed to describe the concentration-time data across all sampling sites (plasma, tumor center, and tumor periphery). nih.gov This integrated model provided a quantitative framework for understanding the distribution dynamics between the systemic circulation and the tumor microenvironment. The model confirmed that plasma concentrations are not a reliable surrogate for tumor exposure, highlighting the value of intratumoral measurements and sophisticated modeling approaches to accurately predict drug response. nih.gov

Table 3: Key Findings from Population PK Modeling of Etoposide in a Rat Tumor Model

| Model Feature | Description and Findings |

|---|---|

| Model Structure | A 4-compartment model was used to simultaneously fit total plasma concentrations and free concentrations in the tumor center and periphery. nih.gov |

| Tumor Penetration (Periphery) | Etoposide penetration was higher in the tumor periphery (e.g., 61 ± 15% following a 10 mg/kg dose). nih.gov |

| Tumor Penetration (Center) | Penetration was significantly lower in the tumor center (e.g., 34 ± 6% following a 10 mg/kg dose). nih.gov |

| Model Conclusion | The popPK model allowed for a better understanding of etoposide distribution in solid tumors and demonstrated that plasma concentrations are a poor surrogate for tumoral exposure. nih.gov |

Molecular and Cellular Mechanisms of Action of Etoposide Post Conversion

Mechanism of Topoisomerase II Inhibition by Etoposide (B1684455)

Etoposide is classified as a topoisomerase II poison, meaning it does not inhibit the enzyme's catalytic activity directly but rather interferes with the re-ligation step of its reaction cycle. This results in the stabilization of a transient intermediate, leading to the accumulation of DNA double-strand breaks.

Topoisomerase II is a crucial enzyme that modulates DNA topology by introducing transient double-strand breaks to allow for the passage of another DNA segment, a process essential for relieving torsional stress during replication and transcription. nih.govresearchgate.netnih.gov The catalytic cycle of topoisomerase II involves the formation of a temporary covalent intermediate known as the cleavable complex, where the enzyme is covalently bonded to the 5' ends of the cleaved DNA. nih.govnih.govplos.org

Etoposide exerts its cytotoxic effect by binding to this topoisomerase II-DNA complex. nih.govyoutube.com This binding event stabilizes the cleavable complex, effectively trapping the enzyme on the DNA and preventing the re-ligation of the double-strand break. nih.govresearchgate.netnih.gov The accumulation of these stabilized cleavable complexes is a hallmark of etoposide's mechanism of action. researchgate.netnih.gov Kinetic studies have indicated that etoposide's interaction with topoisomerase II, rather than with DNA itself, is the primary driver for the formation of these drug-induced enzyme-DNA cleavage complexes. nih.gov The stabilization of these complexes transforms a transient and necessary enzymatic step into a persistent and lethal DNA lesion. oup.com

The presence of stabilized topoisomerase II-DNA cleavable complexes poses a significant obstacle to fundamental cellular processes such as DNA replication and transcription. nih.govnih.govwikipedia.org The collision of replication forks with these complexes can lead to the generation of permanent DNA double-strand breaks, a highly cytotoxic event. nih.govembopress.org Etoposide has been shown to inhibit DNA replication by trapping topoisomerase II behind replication forks, which induces topological stress and can lead to fork stalling. embopress.org

Similarly, the transcription machinery can also be impeded by these complexes, leading to a disruption in gene expression. nih.govnih.gov The interference with both replication and transcription is a major contributor to the cytotoxicity of etoposide. nih.govnih.gov Research suggests that there are both replication-dependent and transcription-dependent mechanisms for the induction of DNA double-strand breaks by etoposide. nih.govplos.org The relative contribution of each mechanism can be influenced by the concentration of the drug. nih.govplos.org

Cellular Responses to Etoposide-Induced DNA Damage

The accumulation of DNA double-strand breaks triggers a sophisticated cellular signaling network known as the DNA damage response (DDR). nih.govoup.comnih.gov This response aims to halt the cell cycle to allow for DNA repair, and if the damage is too extensive, to initiate programmed cell death pathways to eliminate the compromised cell.

A primary cellular response to etoposide-induced DNA damage is the activation of cell cycle checkpoints. nih.govjci.org These checkpoints are critical for preventing the propagation of damaged DNA to daughter cells. Etoposide treatment is known to cause cell cycle arrest, particularly in the late S and G2 phases of the cell cycle. youtube.commedscape.com

The G2/M checkpoint is prominently activated in response to etoposide, preventing cells from entering mitosis with damaged DNA. jci.orgaacrjournals.orgnih.gov This arrest is mediated by a complex signaling cascade involving sensor proteins that recognize DNA breaks, such as the ataxia-telangiectasia mutated (ATM) kinase. nih.govspandidos-publications.com Activated ATM can then phosphorylate a range of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53, which in turn orchestrate the cell cycle arrest. nih.govspandidos-publications.com The inactivation of the cyclin B-Cdc2 complex, a key regulator of mitotic entry, is a crucial step in establishing the G2/M arrest. nih.gov Studies have shown that mTORC2-dependent regulation of Chk1 is also required for efficient S and G2/M cell cycle arrest induced by etoposide. nih.gov

| Cellular Response | Key Mediators | Outcome |

|---|---|---|

| G2/M Arrest | ATM, Chk2, p53, p21, Cyclin B-Cdc2 | Prevents entry into mitosis with damaged DNA |

When DNA damage is irreparable, etoposide treatment leads to the induction of apoptosis, or programmed cell death. researchgate.netnih.gov Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways can be activated by etoposide.

The intrinsic pathway is often considered the primary route for etoposide-induced apoptosis. nih.govresearchgate.net This pathway is initiated by intracellular stress, such as DNA damage. portlandpress.com The activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax. researchgate.net Bax then translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. researchgate.netresearchgate.net Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. researchgate.net Active caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis. researchgate.netmdpi.com

The extrinsic pathway can also be triggered by etoposide. nih.gov This pathway is initiated by the binding of death ligands, such as FasL, to their corresponding death receptors on the cell surface. nih.gov This interaction leads to the formation of the death-inducing signaling complex (DISC), which results in the activation of the initiator caspase-8. nih.gov Caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid to its truncated form, tBid, which then engages the intrinsic pathway. portlandpress.com

| Apoptotic Pathway | Initiating Event | Key Caspases |

|---|---|---|

| Intrinsic (Mitochondrial) | DNA damage, p53 activation, cytochrome c release | Caspase-9, Caspase-3 |

| Extrinsic (Death Receptor) | FasL binding to FasR | Caspase-8, Caspase-3 |

In addition to apoptosis, etoposide can also induce autophagy, a cellular process involving the degradation of cellular components through the lysosomal pathway. nih.govspandidos-publications.com Autophagy can have a dual role in cancer therapy, acting as either a pro-survival or a pro-death mechanism depending on the cellular context and the extent of the damage. nih.govspandidos-publications.com

In some instances, etoposide-induced autophagy can serve as a survival mechanism, allowing cancer cells to adapt to the stress of chemotherapy. nih.gov Inhibition of this pro-survival autophagy has been shown to enhance the cytotoxic effects of etoposide. nih.gov Conversely, in other contexts, etoposide can induce autophagic cell death, a form of programmed cell death that is distinct from apoptosis. spandidos-publications.com

The interplay between autophagy and apoptosis is complex and involves a significant degree of crosstalk. spandidos-publications.com For example, the anti-apoptotic protein Bcl-2 can inhibit autophagy by binding to Beclin-1, a key autophagy-related protein. spandidos-publications.com Etoposide has been shown to disrupt the Bcl-2-Beclin-1 interaction, thereby promoting autophagy. spandidos-publications.com Furthermore, some autophagy-related proteins, such as Atg5 and Atg12, can also play a role in the activation of caspases and the induction of apoptosis. spandidos-publications.com The balance between these two pathways can ultimately determine the fate of the cell following etoposide treatment.

Modulation of Cell Signaling Pathways by Etoposide

Etoposide significantly impacts intracellular signaling cascades, particularly those governing cell cycle progression and apoptosis. This modulation is a key component of its anticancer activity.

Etoposide influences the activity of several protein kinases and phosphatases, critical regulators of cellular processes. In response to etoposide-induced DNA damage, cells can undergo a G2-phase arrest, which is associated with the accumulation of inactive Cyclin-Dependent Kinase 1 (CDK1), also known as CDC2. nih.gov The dephosphorylation and subsequent activation of CDK1 are mediated by the phosphatase CDC25. nih.gov Etoposide treatment leads to the accumulation of the inactive, tyrosine-phosphorylated form of CDK1, making it a substrate for CDC25 phosphatase. nih.gov

Furthermore, etoposide has been shown to induce the activation of Protein Kinase C delta (PKCδ) in neuroblastoma cells, which in turn triggers caspase-3 activation and apoptosis. frontiersin.org Other kinases, including c-Jun N-terminal kinase (JNK), p38 Mitogen-Activated Protein Kinase (p38MAPK), and Akt, are also activated in response to etoposide in a dose-dependent manner. mdpi.com

The regulation of phosphatases by etoposide is also a critical aspect of its mechanism. Over-expression of the B56α regulatory subunit of Protein Phosphatase 2A (PP2A) has been found to promote mitochondrial PP2A activity and increase sensitivity to etoposide-induced cell death. ashpublications.org Conversely, a reactive metabolite of etoposide, etoposide quinone, has been shown to irreversibly inhibit T-cell protein tyrosine phosphatase (TCPTP). nih.gov

| Target | Class | Effect of Etoposide | Cellular Context |

|---|---|---|---|

| CDK1 (CDC2) | Protein Kinase | Accumulation of inactive (phosphorylated) form | General response to DNA damage nih.gov |

| PKCδ | Protein Kinase | Activation and cleavage | SK-N-AS neuroblastoma cells frontiersin.org |

| JNK | Protein Kinase | Activation | Neuroblastoma cells mdpi.com |

| p38MAPK | Protein Kinase | Activation | Neuroblastoma cells mdpi.com |

| Akt | Protein Kinase | Activation | Neuroblastoma cells mdpi.com |

| CDC25 | Protein Phosphatase | Acts on etoposide-induced inactive CDK1 | General response to DNA damage nih.gov |

| PP2A (B56α subunit) | Protein Phosphatase | Promotes mitochondrial activity and sensitivity to etoposide | REH acute lymphoblastic leukemia cells ashpublications.org |

| TCPTP | Protein Phosphatase | Irreversibly inhibited by etoposide quinone metabolite | In vitro studies nih.gov |

Etoposide treatment leads to significant alterations in gene expression and the proteomic landscape of cancer cells. These changes are integral to the cellular response to the drug, influencing pathways related to apoptosis, cell signaling, and metabolism.

A study on non-small cell lung carcinoma (NSCLC) NCI-H460R cell lines revealed that etoposide treatment altered the expression of 83 proteins. researchgate.net These proteins are involved in cellular signaling, apoptosis, and cytoskeleton reorganization. researchgate.net Among the identified proteins were RHOC, DLG5, UGDH, and TMOD3. researchgate.net In another study on neuroblastoma cell lines, etoposide resistance was associated with the overexpression of proteins such as peroxiredoxin 1, vimentin, and heat shock 27 kDa protein, and the downregulation of dUTP pyrophosphatase. nih.gov

Gene expression profiling in MCF7 breast cancer cells treated with etoposide showed that while there were no global changes in mRNA abundance, the expression of specific genes was altered. nih.gov For instance, the transcription of RABL6 and FAS-AS1 was dynamically altered following etoposide treatment. nih.gov In follicular lymphoma cell lines, etoposide was found to induce the expression of DR5, a death receptor, through a p53-dependent mechanism.

| Gene/Protein | Cell Line | Effect of Etoposide | Functional Implication |

|---|---|---|---|

| RHOC | NCI-H460R (NSCLC) | Altered expression | Cell signaling, cytoskeleton reorganization researchgate.net |

| DLG5 | NCI-H460R (NSCLC) | Altered expression | Cell signaling, apoptosis researchgate.net |

| UGDH | NCI-H460R (NSCLC) | Altered expression | Metabolism researchgate.net |

| TMOD3 | NCI-H460R (NSCLC) | Altered expression | Cytoskeleton reorganization researchgate.net |

| Peroxiredoxin 1 | Neuroblastoma | Overexpression in resistant cells | Drug resistance nih.gov |

| Vimentin | Neuroblastoma | Overexpression in resistant cells | Drug resistance nih.gov |

| Heat shock 27 kDa protein | Neuroblastoma | Overexpression in resistant cells | Drug resistance nih.gov |

| dUTP pyrophosphatase | Neuroblastoma | Downregulation in resistant cells | Drug resistance nih.gov |

| RABL6 | MCF7 (Breast Cancer) | Increased transcription | DNA damage response nih.gov |

| FAS-AS1 | MCF7 (Breast Cancer) | Elevated transcription | DNA damage response nih.gov |

| DR5 | Follicular Lymphoma | Induced expression | Apoptosis |

Interactions with Other Molecular Targets and Off-Target Effects in Cellular Systems

Beyond its primary target, topoisomerase II, etoposide and its metabolites can interact with other molecular targets, leading to off-target effects. As mentioned previously, the metabolite etoposide quinone can irreversibly inhibit T-cell protein tyrosine phosphatase (TCPTP), which plays a role in hematopoiesis. nih.gov This interaction is mediated by the formation of a covalent adduct at the catalytic cysteine residue of the phosphatase. nih.gov This off-target effect could contribute to some of the hematological side effects observed with etoposide therapy.

Etoposide also has broader effects on cellular processes such as transcription and RNA splicing. A proteomic analysis of human osteosarcoma cells treated with etoposide revealed changes in the phosphoproteome, acetylome, and proteome, with a significant number of the affected proteins being involved in RNA metabolism.

Phenotypic Screening of Etoposide Phosphate (B84403) (Disodium) in Diverse Cell Line Panels

Phenotypic screening of etoposide across diverse cancer cell line panels has provided valuable data on its spectrum of activity and has helped to identify potential biomarkers of sensitivity and resistance. The National Cancer Institute (NCI) has evaluated etoposide against its panel of 60 human tumor cell lines (NCI-60). The median IC50 (the concentration required to inhibit 50% of cellular growth) for etoposide across the NCI-60 panel was found to be 6.6 µM. nih.gov

In a study involving 321 lymphoblastoid cell lines, the median IC50 for etoposide was 0.4 µM. nih.gov This study also highlighted significant variation in cellular sensitivity to etoposide, suggesting a genetic contribution to its cytotoxic effects. nih.gov Furthermore, an analysis of 54 small-cell lung cancer (SCLC) cell lines from the Genomics of Drug Sensitivity in Cancer (GDSC) database showed a wide range of IC50 values for etoposide, from 0.242 µM to 319 µM. nih.gov This variability underscores the heterogeneity of response to etoposide even within a specific cancer type.

| Cell Line Panel | Number of Cell Lines | Median IC50 (µM) | Range of IC50 (µM) |

|---|---|---|---|

| NCI-60 | 60 | 6.6 | 0.2 - 63 nih.gov |

| CEPH Lymphoblastoid | 321 | 0.4 | Not specified nih.gov |

| SCLC (GDSC) | 54 | 2.06 (sensitive), 50.0 (resistant) | 0.242 - 319 nih.gov |

Compound Names Mentioned in the Article

| Compound Name |

|---|

| Etoposide |

| Etoposide phosphate (disodium) |

| Etoposide quinone |

| CDK1 (CDC2) |

| CDC25 |

| PKCδ |

| JNK |

| p38MAPK |

| Akt |

| PP2A |

| TCPTP |

| RHOC |

| DLG5 |

| UGDH |

| TMOD3 |

| Peroxiredoxin 1 |

| Vimentin |

| Heat shock 27 kDa protein |

| dUTP pyrophosphatase |

| RABL6 |

| FAS-AS1 |

| DR5 |

Structure Activity Relationships Sar and Molecular Modeling of Etoposide Derivatives

SAR of Etoposide (B1684455) and Its Analogues with Topoisomerase II

The structure-activity relationships of etoposide and its analogues have been extensively studied to understand the key molecular features required for the inhibition of topoisomerase II. The core structure of etoposide consists of a polycyclic ring system (A-D rings), a pendant E-ring at the C1 position, and a glycosidic moiety at the C4 position. nih.gov

Key findings from SAR studies indicate:

The 4'-Hydroxyl Group: The free hydroxyl group on the E-ring is crucial for the drug's activity. nih.gov Analogues where this group is methylated (VP-OMe) fail to induce topoisomerase II-mediated DNA cleavage and lack cytotoxicity. nih.gov This suggests the 4'-OH is essential for the necessary interactions with the enzyme or for metabolic activation.

The E-Ring (Pendant Ring): This part of the molecule is intimately associated with topoisomerase II. nih.gov Modifications to the substituents on this ring can significantly alter activity. For instance, the catechol metabolite of etoposide is approximately 2-3 times more potent than the parent compound. researchgate.net

The Glycosidic Moiety: The sugar moiety at the C4 position is critical for the drug's interaction with topoisomerase II. Its specific conformation and hydroxyl groups are thought to form important hydrogen bonds within the binding pocket.

The following table summarizes the impact of key structural modifications on the activity of etoposide analogues.

| Compound/Analogue | Structural Modification | Impact on Topoisomerase II Activity | Reference |

| Etoposide (Parent) | Baseline structure | Active inhibitor | nih.gov |

| VP-OMe | 4'-OH group is methylated | Inactive, fails to induce DNA cleavage | nih.gov |

| Dihydroxy (DHVP) | Analogue of the E-ring | Cytotoxic, induces DNA cleavage similar to etoposide | nih.gov |

| o-Quinone (VP-Q) | Metabolite of etoposide | Cytotoxic, induces DNA cleavage similar to etoposide | nih.gov |

| Catechol Metabolite | Metabolite of etoposide | ~2-3 fold more potent than etoposide | researchgate.net |

| C-2' Halogenated Analogues | Halogen introduced at C-2' position | Decreased overall activity | researchgate.net |

Computational Chemistry and Molecular Docking Studies of Etoposide Phosphate (B84403) (Disodium) and Its Metabolites

Computational methods, particularly molecular docking, are used to predict the binding orientation of a ligand (like etoposide) to its protein target (topoisomerase II) and to estimate the strength of the interaction. patsnap.com These studies provide a static view of the ligand-protein complex, highlighting key interactions that stabilize the binding. As etoposide phosphate is a prodrug, computational studies focus on etoposide, the active form that binds to the enzyme.

Molecular docking studies have elucidated the specific interactions between etoposide and the active site of both human topoisomerase II alpha (IIα) and beta (IIβ) isoforms. These interactions primarily involve hydrogen bonds with amino acid residues and DNA bases at the cleavage site.

For the topoisomerase IIα isoform , etoposide forms several key hydrogen bonds:

With GLN773 (NE2) and the O1 atom of etoposide.

With LYS798 (O) and the O9 atom of etoposide.

With SER800 (O) and the O9 atom of etoposide.

With the DNA base DC9.C (O3/) and the O11 atom of etoposide.

With the DNA base DG10.C (O5/) and the O11 atom of etoposide. mdpi.com

For the topoisomerase IIβ isoform , the interactions are slightly different:

With the DNA base DC8.C (O3/) and the O8 atom of etoposide.

With the DNA base DT9.D (O3/) and the O9 atom of etoposide.

With the DNA base DC9.C (O3/) and the O11 atom of etoposide. mdpi.com

These detailed interaction patterns help explain the mechanism of action at a molecular level, showing how etoposide stabilizes the cleavage complex.

Binding affinity, often expressed as binding energy (kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction between the ligand and the protein. Docking studies calculate these values to rank potential drug candidates. For etoposide, the calculated binding energy for its interaction with topoisomerase IIα was -8.39 kcal/mol, while with topoisomerase IIβ, it was -11.59 kcal/mol. mdpi.com

Experimental binding assays have shown that etoposide binds to yeast topoisomerase II even in the absence of DNA, with an apparent dissociation constant (Kd) of approximately 5 µM. nih.gov In a mutant yeast enzyme resistant to etoposide, the Kd value increased to ~16 µM, indicating a threefold decrease in binding affinity. This provides direct evidence that reduced drug-enzyme binding affinity is a mechanism of drug resistance. nih.gov

Molecular Dynamics Simulations for Etoposide-Topoisomerase II Complexes

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, accounting for the flexibility of both the protein and the ligand. mdpi.com MD simulations have been crucial in comparing the interactions of etoposide within the cleavage complexes of both TopoIIα and TopoIIβ isoforms. nih.govacs.org

Classical MD simulations revealed that etoposide forms stabilizing interactions with two serine residues, Ser763 and Ser800 , in the TopoIIα isoform. acs.orgnih.gov These interactions are absent in the TopoIIβ isoform, where these residues are replaced by alanines. This difference may explain why the etoposide-stabilized cleavage complex persists approximately three times longer with TopoIIα than with TopoIIβ. acs.orgnih.gov

Furthermore, smoothed potential MD simulations were used to study the kinetics of etoposide unbinding from the two isoforms. The results showed that etoposide dissociates more slowly from TopoIIα, which is consistent with the prolonged persistence of the cleavage complex observed experimentally. nih.govacs.org These findings are significant because specific poisoning of TopoIIα is considered a potentially safer cancer treatment strategy, as the toxicity associated with TopoIIβ has been linked to secondary leukemias. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Etoposide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By encoding the structural information of molecules into numerical descriptors, QSAR models can predict the activity of new, untested compounds. nih.govnih.gov

For etoposide derivatives and other topoisomerase II inhibitors, QSAR models are developed to correlate physicochemical and quantum chemical descriptors with anticancer activity (e.g., IC50 values). mdpi.comnih.gov These models can help in understanding which structural properties are most important for activity. For example, a QSAR study on heterocyclic Topo II inhibitors found that hydrophobic interactions played a dominant role in increasing inhibitor activity. nih.gov Such models serve as valuable tools in the drug design process, allowing for the pre-screening of virtual compounds and prioritizing synthesis efforts. youtube.comyoutube.com

Rational Design and Virtual Screening of Novel Etoposide-Based Inhibitors

Rational drug design utilizes the knowledge of a biological target's structure and mechanism to create new, more effective drugs. patsnap.com This process is heavily reliant on computational techniques like virtual screening, molecular docking, and QSAR. patsnap.commdpi.com

The insights gained from SAR, docking, and MD simulation studies of etoposide are directly applied to the rational design of new inhibitors. For example, the discovery of specific stabilizing interactions between etoposide and serine residues in TopoIIα provides a clear strategy for designing novel compounds with enhanced isoform specificity. acs.orgnih.gov

Virtual screening is a key component of this process, where large libraries of chemical compounds are computationally evaluated to identify those most likely to bind to the target. mdpi.comnih.gov This can be done through structure-based methods, which use the 3D structure of the target protein, or ligand-based methods, which use information from known active molecules. mdpi.com For etoposide, a virtual screening campaign could search for compounds that mimic the key hydrogen bonding patterns and hydrophobic interactions observed in the active site, with the aim of discovering novel scaffolds with improved potency, selectivity, or pharmacokinetic properties. rsc.org This combination of computational methods accelerates the discovery of new lead compounds based on the etoposide template. nih.gov

Mechanisms of Drug Resistance in Preclinical Settings

Molecular and Cellular Basis of Acquired and Intrinsic Resistance to Etoposide (B1684455)

Resistance to etoposide in cancer cells is a multifaceted issue, arising from specific molecular and cellular adaptations that either prevent the drug from reaching its target, alter the target itself, or repair the damage the drug causes.

The primary target of etoposide is the nuclear enzyme topoisomerase II (Topo II). mdpi.com Therefore, changes affecting this enzyme are a major cause of resistance.

Reduced Expression: A common mechanism of resistance is the decreased expression of Topo II mRNA and protein. nih.govresearchgate.net Studies in human sarcoma and other cancer cell lines have shown that a significant reduction (30%-70%) in Topo II alpha and beta mRNA levels is a predominant mechanism in clones selected for etoposide resistance. nih.gov This reduction in the target enzyme leads to fewer etoposide-stabilized cleavage complexes, thus diminishing the drug's cytotoxic effect.

Mutations: Point mutations and deletions within the Topo II gene (TOP2A) can alter the enzyme's structure, reducing its affinity for etoposide or affecting its catalytic cycle. mdpi.comnih.gov These mutations can occur near the active site or in other regions that impact the enzyme's function and its interaction with the drug. mdpi.com For instance, mutations at specific amino acid residues have been identified in etoposide-resistant melanoma and leukemia cell lines. mdpi.comfrontiersin.org An RNase protection assay used to screen numerous resistant cell lines found mismatches in 13.6% of cases, indicating that mutations are a frequent mechanism of resistance. nih.gov

Altered Phosphorylation: The catalytic activity of Topo II is regulated by its phosphorylation state. Both hyperphosphorylation and hypophosphorylation have been linked to etoposide resistance in different preclinical models. frontiersin.orgnih.gov For example, hypophosphorylation of Topo IIα in etoposide-resistant K562 human leukemia cells has been associated with decreased levels of protein kinase C isoform βII. frontiersin.org Conversely, other studies have reported hyperphosphorylation in resistant cells, which may represent a compensatory mechanism for reduced enzyme levels. frontiersin.orgnih.gov These changes in phosphorylation can decrease the formation of drug-stabilized DNA cleavable complexes and enhance the DNA religation step, thereby conferring resistance. frontiersin.org

| Alteration Type | Specific Change | Preclinical Model | Effect on Etoposide Sensitivity | Reference |

|---|---|---|---|---|

| Mutation | Deletion of Alanine 429 (ΔA429) | FEM-X Melanoma Cells | Contributes to resistance, though other factors are involved. | mdpi.com |

| Mutation | Arginine 486 to Lysine (R487K) | Yeast Screen (Human TOP2A) | Confers etoposide resistance. | mdpi.com |

| Expression | Decreased Topo IIα and IIβ mRNA (30-70%) | MES-SA Human Sarcoma Cells | Reduced drug target leads to resistance. | nih.gov |

| Phosphorylation | Hypophosphorylation | K562 Human Leukemia Cells | Associated with resistance. | frontiersin.org |

| Phosphorylation | Hyperphosphorylation | Human Cancer KB Cells | Observed in resistant mutants, possibly compensating for reduced enzyme levels. | frontiersin.org |

A major mechanism of multidrug resistance (MDR) involves the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps to actively remove chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxicity. researchgate.netnih.gov

P-glycoprotein (P-gp/ABCB1): P-glycoprotein is one of the most well-characterized efflux pumps associated with resistance to a wide range of anticancer drugs, including etoposide. nih.govoaepublish.com Overexpression of the mdr1 (ABCB1) gene, which codes for P-gp, is frequently observed in etoposide-resistant preclinical models, such as small cell lung cancer (SCLC) and neuroblastoma cell lines. nih.govnih.gov

Multidrug Resistance-Associated Proteins (MRPs/ABCCs): The MRP family of transporters, particularly MRP1 (ABCC1), also contributes to etoposide resistance. researchgate.netaacrjournals.org Like P-gp, these transporters actively efflux etoposide and its metabolites from the cell.

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP has also been identified as a source of etoposide resistance. drugbank.com In preclinical studies where P-gp and Mrp1-deficient cell lines were selected for etoposide resistance, the amplification and overexpression of Bcrp1 emerged as the dominant resistance mechanism. drugbank.com

The overexpression of these transporters prevents etoposide from accumulating to effective concentrations at its intracellular target, Topoisomerase II. patsnap.comdrugbank.com

| Transporter | Gene Name | Role in Etoposide Resistance | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 (mdr1) | Actively effluxes etoposide from cancer cells. Overexpression is a common resistance mechanism in various cancer models. | nih.govnih.gov |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Contributes to etoposide efflux and multidrug resistance. | researchgate.netnih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Mediates etoposide resistance and transport, particularly in cells lacking P-gp and MRP1. | drugbank.com |

Since etoposide's mechanism of action involves inducing DNA double-strand breaks (DSBs), cancer cells can develop resistance by upregulating their DNA repair capacity. nih.govmdpi.com The non-homologous end joining (NHEJ) pathway is a predominant pathway for repairing these lesions. nih.gov

A key component of the NHEJ pathway is the DNA-dependent protein kinase (DNA-PK). aacrjournals.org DNA-PK consists of a catalytic subunit (DNA-PKcs) and a DNA-binding Ku70/80 heterodimer. oup.com Overexpression of DNA-PKcs can accelerate the repair of etoposide-induced DSBs and confer resistance. aacrjournals.org Conversely, cells deficient in components of the NHEJ pathway, such as Ku70 or Ku80, are hypersensitive to etoposide. oup.com This highlights the critical role of this repair pathway in mitigating the cytotoxic effects of the drug. Studies have shown that in cells lacking catalytically active DNA-PKcs, there is a greater reliance on other repair pathways like homologous recombination to handle DNA damage. frontiersin.org

Cross-Resistance Patterns with Other Chemotherapeutic Agents in Preclinical Models

Cell lines selected for resistance to etoposide often exhibit resistance to other structurally and functionally diverse anticancer drugs, a phenomenon known as cross-resistance. This is frequently linked to the overexpression of broad-specificity ABC transporters. nih.govresearchgate.net

Cross-Resistance: Preclinical models of etoposide resistance commonly show cross-resistance to other Topo II inhibitors (e.g., doxorubicin) and to substrates of the P-gp efflux pump, such as taxanes (paclitaxel, docetaxel) and Vinca alkaloids (vincristine). nih.govresearchgate.netnih.gov For example, a human breast cancer cell line (T47D/ADR) selected for resistance to adriamycin showed cross-resistance to etoposide (5.5-fold) and vincristine (B1662923) (3.5-fold). researchgate.net

Lack of Cross-Resistance/Collateral Sensitivity: Importantly, etoposide-resistant cells often remain sensitive to agents that are not substrates for the primary resistance mechanism or that have a different mechanism of action. nih.govnih.gov For instance, resistance to etoposide does not typically confer resistance to cisplatin (B142131) or 5-fluorouracil. nih.govnih.gov In some cases, a phenomenon known as collateral sensitivity is observed, where resistance to one drug leads to hypersensitivity to another. Preclinical studies have noted that etoposide resistance can be inversely correlated with sensitivity to cisplatin, suggesting that combining these agents could be a beneficial therapeutic strategy. nih.gov

| Agent | Relationship to Etoposide | Observed Mechanism | Reference |

|---|---|---|---|

| Doxorubicin | Cross-Resistance | Shared target (Topo II) and/or shared efflux pump (P-gp). | nih.gov |

| Taxol (Paclitaxel) | Cross-Resistance | Shared efflux pump (P-gp). | nih.gov |

| Vincristine | Cross-Resistance | Shared efflux pump (P-gp). | researchgate.net |

| Cisplatin | Lack of Cross-Resistance / Collateral Sensitivity | Different mechanism of action (DNA adducts vs. Topo II poisoning); not a major P-gp substrate. | nih.govnih.gov |

Epigenetic Modifications Contributing to Etoposide Resistance

Epigenetic alterations, which modify gene expression without changing the DNA sequence, are increasingly recognized as pivotal drivers of chemotherapy resistance. These modifications, including DNA methylation and histone acetylation, can silence tumor suppressor genes or activate genes that promote survival and drug resistance.

DNA Methylation: Aberrant DNA methylation patterns are a hallmark of cancer and drug resistance. In the context of etoposide, hypermethylation of the promoter region of the TOP2A gene has been identified as a key mechanism of resistance. In a preclinical study using the K562 human leukemia cell line, a mitoxantrone-resistant subline (K562/MX2) that exhibited cross-resistance to etoposide showed significantly reduced Topo IIα protein expression. nih.gov This downregulation was linked to increased methylation of CpG islands in the TOP2A promoter. Crucially, treating these resistant cells with the demethylating agent 5-Aza-2'-deoxycytidine restored TOP2A mRNA expression and increased the cytotoxicity of etoposide, demonstrating a direct link between promoter methylation and resistance. nih.gov

Histone Deacetylation: The acetylation state of histones plays a crucial role in regulating chromatin structure and gene transcription. ijbs.com Deacetylation, mediated by histone deacetylases (HDACs), generally leads to a more condensed chromatin structure and transcriptional repression. ashpublications.orgfrontiersin.org Overexpression or aberrant activity of HDACs can contribute to drug resistance by silencing genes required for apoptosis or cell cycle arrest. Preclinical studies have shown that combining etoposide with HDAC inhibitors (HDACi) can synergistically enhance cancer cell death. nih.gov HDAC inhibitors can remodel chromatin, reactivate silenced tumor suppressor genes, and thereby sensitize resistant cells to the DNA-damaging effects of etoposide. frontiersin.orgnih.gov

Non-coding RNAs: MicroRNAs (miRNAs), small non-coding RNA molecules, can post-transcriptionally regulate gene expression and have been implicated in etoposide resistance. They can modulate the expression of ABC transporters; for example, downregulation of hsa-miR-326 has been linked to the upregulation of the efflux pump ABCC1 (MRP1) in resistant MCF7 breast cancer cells.

| Epigenetic Mechanism | Affected Gene/Target | Functional Consequence | Role in Etoposide Resistance |

|---|---|---|---|

| DNA Hypermethylation | TOP2A Promoter | Transcriptional silencing of the topoisomerase IIα gene. | Reduces the cellular target of etoposide, leading to high-level resistance. nih.gov |

| Histone Deacetylation | Tumor suppressor genes (e.g., p21) | Repression of genes involved in apoptosis and cell cycle control. | Promotes cell survival and allows cancer cells to evade etoposide-induced cell death. nih.govnih.gov |

| miRNA Dysregulation | ABCC1 (MRP1) mRNA | Downregulation of specific miRNAs (e.g., hsa-miR-326) leads to increased expression of the target efflux pump. | Enhances drug efflux from the cancer cell, reducing intracellular etoposide concentration. |

Genetic Profiling of Resistant Cell Lines and Preclinical Models

Genetic profiling of cancer cell lines rendered resistant to etoposide in the laboratory provides a powerful, unbiased method for identifying the genes and pathways that drive resistance. Techniques such as microarray-based gene expression analysis and whole-exome sequencing have uncovered a landscape of genetic alterations that confer etoposide resistance.

Alterations in Drug Target and Efflux Pumps: A consistent finding across multiple preclinical models is the alteration in the expression of the drug's primary target and the machinery for its removal. In etoposide-resistant MCF-7 breast cancer sublines (MCF-7/1E and MCF-7/4E), a significant downregulation of the TOP2A gene was observed. nih.gov Concurrently, these resistant cells showed a marked upregulation of MRP1 (ABCC1), an efflux pump known to transport etoposide. nih.gov Similarly, studies on resistant K562 leukemia cells identified reduced levels and altered activity of the Topo IIα enzyme as a primary resistance mechanism. acs.org